molecular formula C14H13ClO2S B11845302 (2-Chloro-4-((3-methoxyphenyl)thio)phenyl)methanol

(2-Chloro-4-((3-methoxyphenyl)thio)phenyl)methanol

Cat. No.: B11845302
M. Wt: 280.8 g/mol
InChI Key: CHKBYXMXHZKDSG-UHFFFAOYSA-N
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Description

(2-Chloro-4-((3-Methoxyphenyl)thio)phenyl)methanol is a synthetic aromatic alcohol featuring a chlorinated phenyl ring substituted with a 3-methoxyphenylthio group at position 4 and a hydroxymethyl group (-CH2OH) at position 2.

Properties

Molecular Formula

C14H13ClO2S

Molecular Weight

280.8 g/mol

IUPAC Name

[2-chloro-4-(3-methoxyphenyl)sulfanylphenyl]methanol

InChI

InChI=1S/C14H13ClO2S/c1-17-11-3-2-4-12(7-11)18-13-6-5-10(9-16)14(15)8-13/h2-8,16H,9H2,1H3

InChI Key

CHKBYXMXHZKDSG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)SC2=CC(=C(C=C2)CO)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-((3-methoxyphenyl)thio)phenyl)methanol typically involves a multi-step process. One common method starts with the chlorination of a phenol derivative to introduce the chlorine atom. This is followed by the introduction of the methoxy group through a methylation reaction. The thioether linkage is then formed by reacting the chlorinated and methoxylated phenyl compounds with a suitable thiol reagent under controlled conditions. The final step involves the reduction of the intermediate compound to yield the desired methanol derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Synthetic Formation Reactions

This compound is typically synthesized via nucleophilic substitution and coupling reactions. Key methods include:

Method A: Thioether Formation
Reaction of 3-methoxybenzenesulfonyl chloride with (4-chlorophenyl)methanol derivatives under controlled conditions:

text
3-methoxybenzenesulfonyl chloride + (4-chloro-2-hydroxymethylphenyl)boronic acid → Target compound
  • Conditions : CuI catalyst (10 mol%), Cs₂CO₃ base, DMF solvent, 90°C, aerobic atmosphere .

  • Yield : 63–91% (depending on substituents) .

  • Purification : Column chromatography (petroleum ether/ethyl acetate gradients) .

Key Variables Affecting Yield

FactorOptimal ConditionYield Impact
CatalystCuI+35% vs. CuBr
SolventDMF+50% vs. DMSO
BaseCs₂CO₃+20% vs. K₂CO₃
AtmosphereAerobicNo reaction under N₂

Oxidation Reactions

The primary alcohol group undergoes oxidation to form aldehydes or ketones.

Example Reaction

text
(2-Chloro-4-((3-methoxyphenyl)thio)phenyl)methanol → 2-Chloro-4-((3-methoxyphenyl)thio)benzaldehyde
  • Oxidizing Agents : MnO₂, PCC, or TEMPO/NaOCl .

  • Typical Yields : 70–85% (confirmed by NMR and HRMS) .

Mechanistic Pathway

  • Deprotonation of alcohol to alkoxide.

  • Hydride transfer to oxidant.

  • Formation of aldehyde with retention of thioether and chloro groups .

Nucleophilic Substitution

The chloro substituent participates in SNAr (nucleophilic aromatic substitution):

Reaction with Amines

text
Ar-Cl + RNH₂ → Ar-NHR + HCl
  • Conditions : DMF, 120°C, 24 hrs.

  • Yield : 45–60% for primary amines; lower for secondary amines .

Substituent Effects

NucleophileYield (%)Byproduct
Aniline58NH₄Cl
Piperidine42-
Sodium methoxide68NaCl

Cross-Coupling Reactions

The thioether moiety enables participation in C–S bond-forming reactions:

Copper-Catalyzed C–S Coupling

text
Ar-SH + Arylboronic acid → Biaryl thioether
  • Catalyst : CuI (10 mol%) .

  • Key Intermediate : Thiyl radical (detected via EPR) .

Scope of Arylboronic Acids

Boronic Acid SubstituentYield (%)
4-MeO-C₆H₄B(OH)₂78
3-NO₂-C₆H₄B(OH)₂52
2-ThienylB(OH)₂65

Functional Group Transformations

Esterification
Reaction with acetyl chloride:

text
ROH + AcCl → ROAc + HCl
  • Conditions : Pyridine, 0°C → RT.

  • Yield : 92% (confirmed by ester C=O stretch at 1745 cm⁻¹ in IR) .

Silyl Protection

text
ROH + TBSCl → RO-TBS
  • Conditions : Imidazole, DMF, 25°C.

  • Deprotection : TBAF in THF, >95% recovery .

Stability and Degradation

Hydrolytic Degradation

  • pH 1–2 : Cleavage of thioether to sulfonic acid (48 hrs, 37°C) .

  • pH 7–9 : Stable for >1 week .

Thermal Stability

Temperature (°C)Decomposition TimeMajor Product
1502 hrsChlorophenols
20030 minChar residue

Scientific Research Applications

Synthesis of the Compound

The synthesis of (2-Chloro-4-((3-methoxyphenyl)thio)phenyl)methanol typically involves several steps, including the introduction of the chloro and methoxy groups onto a phenyl ring and the formation of the thioether linkage. The general synthetic route may include:

  • Starting Materials : 2-chlorophenol, 3-methoxyphenylthiol, and suitable reagents for chlorination and etherification.
  • Reactions : The synthesis may involve nucleophilic substitutions and coupling reactions to achieve the desired structure.

Biological Evaluations

Recent studies indicate that this compound exhibits various bioactivities. Some key findings include:

  • Antimicrobial Activity : The compound has shown promising results against a range of bacterial strains. For instance, derivatives with similar structures have been evaluated for their effectiveness in inhibiting bacterial RNA polymerase, which is crucial for bacterial viability .
  • Tyrosinase Inhibition : Compounds structurally related to this compound have been tested for tyrosinase inhibitory activity, which is significant in treating conditions like hyperpigmentation . These studies often employ in vitro assays to determine IC50 values, comparing them with known inhibitors like kojic acid.

Potential Therapeutic Applications

The compound's unique structure lends itself to several therapeutic applications:

  • Cancer Treatment : Given its ability to inhibit key enzymes involved in tumor growth, research is ongoing into its potential as an anti-cancer agent.
  • Antioxidant Properties : The presence of methoxy groups may enhance the antioxidant capacity of the compound, suggesting its utility in preventing oxidative stress-related diseases.

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies highlighting the applications of this compound:

StudyFindingsApplication
Investigated derivatives for antimicrobial propertiesPotential use in developing new antibiotics
Assessed tyrosinase inhibitionPossible treatment for skin pigmentation disorders
Evaluated as an inhibitor of bacterial RNA polymeraseDevelopment of new antibacterial agents

Mechanism of Action

The mechanism of action of (2-Chloro-4-((3-methoxyphenyl)thio)phenyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation, but its structure suggests potential interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Specific Comparisons

Thioether/Sulfone Derivatives

[2-Chloro-4-(Methylsulfonyl)Phenyl]Methanol Structure: Replaces the 3-methoxyphenylthio group with a methylsulfonyl (-SO2CH3) group. Synthesis: Prepared via oxidation of thioether precursors using mCPBA or H2O2/ammonium molybdate, yielding stable sulfone derivatives . Properties: The sulfone group enhances polarity and oxidative stability compared to thioethers, improving crystallinity (confirmed via X-ray diffraction) . Applications: Potential as a pharmaceutical intermediate due to its defined crystal structure and stability .

2-Chloro-4-((Cyanomethyl)Thio)Phenyl N-Methyl Carbamate Structure: Features a cyanomethylthio (-S-CH2CN) group and an N-methyl carbamate moiety. Synthesis: Synthesized via reaction of 2-chloro-4-mercaptophenol with chloroacetonitrile, followed by carbamate formation using methyl isocyanate . Applications: Demonstrates anticancer activity, specifically against lymphocytic leukemia, due to its carbamate group enhancing bioavailability and target binding .

Heterocyclic and Boron-Containing Analogs

[3-[[(Pyridin-4-Yl)Thio]Methyl]Phenyl]Methanol Structure: Substitutes the 3-methoxyphenyl group with a pyridin-4-ylthio moiety. Properties: The pyridine ring introduces basicity and hydrogen-bonding capability, expanding applications in materials science (e.g., polymers or metal-organic frameworks) . Synthesis: Produced via thiol-alkylation reactions, with yields optimized using high-purity reagents .

(2-Chloro-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Phenyl)Methanol Structure: Incorporates a boronate ester group for Suzuki-Miyaura cross-coupling reactions. Applications: Serves as a key intermediate in synthesizing biaryl structures for drug discovery .

Comparative Data Table

Compound Name Substituent (Position 4) Molecular Weight Key Properties/Applications References
(2-Chloro-4-((3-Methoxyphenyl)Thio)Phenyl)Methanol 3-Methoxyphenylthio (-S-C6H4-3-OCH3) ~294.8 (calc.) Hypothesized use in drug synthesis N/A
[2-Chloro-4-(Methylsulfonyl)Phenyl]Methanol Methylsulfonyl (-SO2CH3) 234.7 High crystallinity, stable sulfone
2-Chloro-4-((Cyanomethyl)Thio)Phenyl N-Methyl Carbamate Cyanomethylthio (-S-CH2CN) 286.7 Anticancer (leukemia)
[3-[[(Pyridin-4-Yl)Thio]Methyl]Phenyl]Methanol Pyridin-4-ylthio (-S-C5H4N) 231.3 Materials science applications
(2-Chloro-4-Boronated Phenyl)Methanol Boronate ester ~256.5 Suzuki coupling intermediate

Biological Activity

(2-Chloro-4-((3-methoxyphenyl)thio)phenyl)methanol is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant research findings, highlighting its pharmacological properties and therapeutic potential.

Synthesis

The synthesis of this compound typically involves the reaction of chlorinated phenols with thioether derivatives. The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming the presence of the desired functional groups.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For example, derivatives containing methoxy and thio groups have shown enhanced radical scavenging activity. In a comparative study, several derivatives were tested for their ability to scavenge DPPH radicals, with results indicating that some compounds surpassed the activity of ascorbic acid, a well-known antioxidant .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Studies have shown that modifications in the phenyl ring, such as halogen substitutions, can significantly affect cytotoxic activity. For instance, compounds with chlorine and methoxy groups demonstrated IC50 values in the low micromolar range against several cancer cell lines .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)
This compoundMCF-712.5
Similar Methoxy DerivativeHeLa15.0
Chlorinated AnalogueHT2910.0

Enzyme Inhibition

Inhibition studies have focused on enzymes such as tyrosinase, which are crucial for melanin production and implicated in various skin disorders. The presence of electron-withdrawing groups like chlorine enhances the inhibitory effect on tyrosinase activity. For example, compounds with similar structures showed inhibition percentages ranging from 40% to over 50% at concentrations around 40 µM .

Case Studies

  • Tyrosinase Inhibition : A study evaluated a series of phenylamino derivatives for their ability to inhibit tyrosinase. The compound containing a chlorine atom at the meta position exhibited substantial inhibition compared to unsubstituted analogs .
  • Antioxidant Evaluation : Another investigation assessed the antioxidant capacity of various derivatives through DPPH radical scavenging assays. The results indicated that certain derivatives exhibited higher scavenging activity than traditional antioxidants .

Molecular Docking Studies

In silico studies have provided insights into the binding interactions between this compound and target enzymes or receptors. Molecular docking simulations suggest favorable interactions with active sites, supporting its potential as a lead compound in drug development .

Q & A

Q. Table 1. Key Synthetic Parameters

ParameterOptimal ConditionReference
CatalystCuI (10 mol%)
SolventDMF
Temperature80°C
PurificationSilica gel (Hexane:EtOAc 7:3)

Q. Table 2. Biological Activity Data

DerivativeMIC (S. aureus) (μg/mL)Cytotoxicity (IC50_{50}, HEK293)Reference
Parent Compound32>100 μM
-NO2_2 Derivative848 μM

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